The compound 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Research has been conducted to synthesize various derivatives of this heterocyclic compound and evaluate their potential applications, particularly in the areas of insecticidal, antibacterial, and anti-inflammatory activities. These studies have led to the development of compounds with promising bioactivities that could serve as leads for the development of new therapeutic agents.
The derivatives of 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one have been found to possess insecticidal properties. For instance, compound 4 and its derivatives showed significant activity against brown planthopper and cowpea aphids, even at low concentrations. This suggests that these compounds could be developed as insecticides for agricultural use, providing an alternative to traditional chemical pesticides1.
In the search for new antibacterial agents, the derivatives of this compound have also been synthesized and evaluated. The study involving 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines demonstrated potential antibacterial activity, indicating that these compounds could be further explored as candidates for antibacterial drug development2. Another study reported the synthesis of dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives, which showed potent antibacterial and antifungal activities, suggesting their use in combating microbial infections4.
The anti-inflammatory potential of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been investigated, with some compounds exhibiting significant anti-inflammatory, analgesic, and antipyretic activities. These findings point towards the therapeutic applications of these compounds in treating inflammatory diseases and pain management3 5.
2-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound exhibits significant pharmacological potential, particularly in the field of medicinal chemistry. It is characterized by a fused imidazole and pyridine ring structure, which contributes to its biological activity.
2-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is classified as an imidazopyridine derivative. This classification is based on its structural features, which include a pyridine ring fused with an imidazole moiety. The presence of the methyl group at the 2-position of the imidazole ring further defines its chemical identity.
The synthesis of 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one typically involves multi-step reactions starting from simpler organic compounds. One common approach includes the reaction of 5,6-diaminopyridine derivatives with various acylating agents.
The molecular structure of 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one features:
The molecular formula for 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is , with a molecular weight of approximately 164.17 g/mol .
2-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can participate in various chemical reactions including:
The specific conditions for these reactions often involve solvents like dimethylformamide or dichloromethane and may require catalysts such as triethylamine or palladium-based catalysts for optimal yields.
The mechanism of action for 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one primarily revolves around its interaction with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that this compound exhibits inhibitory activity against certain enzymes related to bacterial metabolism, potentially disrupting their function and leading to bacterial cell death . Computational studies have also suggested favorable binding interactions with target proteins, enhancing its potential as a therapeutic agent.
2-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one has several scientific applications:
The systematic IUPAC name for the compound is 2-methyl-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one. This nomenclature precisely defines its heterocyclic architecture: a pyridine ring fused with an imidazole moiety at bonds connecting pyridine positions 4/5 and imidazole positions 4/5 (denoted by the "[4,5-c]" fusion descriptor). The suffix "-one" indicates a carbonyl group at position 4 of the fused system, while "2-methyl" specifies a methyl substituent on the imidazole ring’s nitrogen-free carbon atom. The hydrogen notation ("1,5-dihydro-4H-") clarifies the tautomeric state, confirming the saturated nature of the pyridine-derived nitrogen (N5) and the presence of two exchangeable protons at N1 and N5 [2]. The canonical SMILES representation O=C1C(N=C(C)N2)=C2C=CN1 further illustrates the connectivity, emphasizing the carbonyl group, methyl substitution, and fused bicyclic system [2].
The compound has the molecular formula C₇H₇N₃O, calculated as follows:
Table 1: Molecular Parameters of 2-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one and Related Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | |
---|---|---|---|
2-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one | C₇H₇N₃O | 149.15 | |
7-Iodo derivative | C₇H₆IN₃O | 275.05 | |
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid | C₁₄H₁₁N₃O₂ | 253.26 | [4] |
N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine | C₇H₈N₄ | 148.17 | [9] |
Modifications like iodination at position 7 or conjugation with benzoic acid significantly increase molecular weight, altering physicochemical properties such as solubility and reactivity [4].
Positional isomerism in imidazopyridines arises from the fusion site between imidazole and pyridine rings, critically impacting electronic distribution and biological interactions. Key isomers include:
Table 2: Pharmacological Relevance of Key Imidazopyridine Isomers
Isomer Type | Representative Structure | Biological Significance |
---|---|---|
[4,5-c] | 2-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one | Kinase inhibition scaffold; modulates lipid kinase activity in parasites [8] |
[4,5-b] | 2-Methyl-1H-imidazo[4,5-b]pyridine | Found in ligands targeting inflammatory pathways; distinct CYP inhibition profile [3] |
[1,5-a] | Zolpidem (hypnotic drug) | GABAₐ receptor modulation |
The [4,5-c] isomer’s hydrogen-bonding capacity (two donors: N1-H and N5-H) enables interactions with kinase targets not observed in [4,5-b] analogues, which lack one donor. This isomer-specific hydrogen bonding underpins its role in anti-trypanosomal kinase inhibitors, where the [4,5-c] fusion enhances binding to parasitic lipid kinases [8] [9].
This compound belongs to the bridged bicyclic heterocycle superclass, taxonomically categorized as follows:
Electronically, the fused system exhibits π-deficient character from the pyridine ring, while the imidazole contributes to ambiphilic reactivity (electrophilic at C7, nucleophilic at N1/N3). This duality enables diverse reactions: electrophilic substitutions favor the electron-rich imidazole ring, while nucleophilic additions target the electron-deficient pyridine positions. The carbonyl group further enhances electrophilicity at adjacent sites (e.g., C7), facilitating functionalization like iodination .
The compound’s InChI string (InChI=1S/C7H7N3O/c1-4-9-5-2-3-8-7(11)6(5)10-4/h2-3H,1H3,(H,8,11)(H,9,10)) encodes its tautomeric state, confirming the 4-oxo tautomer predominates in standard conditions [2]. Within drug discovery, its taxonomy aligns with "privileged scaffolds" due to:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: